molecular formula C22H20ClN3O5 B6420813 7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-46-7

7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B6420813
CAS No.: 886142-46-7
M. Wt: 441.9 g/mol
InChI Key: HMDNANUIVKTBKV-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups, including a chloro group, a dimethylamino group, and a nitrophenyl group

Preparation Methods

The synthesis of 7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the chromeno[2,3-c]pyrrole core.

    Introduction of the chloro group: The chloro group is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethylaminoethyl group: This step involves the alkylation of the intermediate compound with 2-(dimethylamino)ethyl chloride hydrochloride under basic conditions.

    Introduction of the nitrophenyl group: The nitrophenyl group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

Industrial production methods for this compound would involve scaling up these reactions while ensuring safety and efficiency.

Chemical Reactions Analysis

7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes and as a probe in biochemical assays.

    Medicine: The compound has potential therapeutic applications due to its unique structure and reactivity. It is being investigated for its potential use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    7-Fluoro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and biological activity.

    7-Bromo-2-(2-(dimethylamino)ethyl)-6-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: The presence of a bromine atom can lead to different chemical and biological properties compared to the chloro derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-2-[2-(dimethylamino)ethyl]-6-methyl-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5/c1-12-10-17-15(11-16(12)23)20(27)18-19(13-4-6-14(7-5-13)26(29)30)25(9-8-24(2)3)22(28)21(18)31-17/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDNANUIVKTBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)[N+](=O)[O-])CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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